molecular formula C3H5BrO3 B1355351 (2S)-2-bromo-3-hydroxypropanoic acid CAS No. 70671-46-4

(2S)-2-bromo-3-hydroxypropanoic acid

Cat. No.: B1355351
CAS No.: 70671-46-4
M. Wt: 168.97 g/mol
InChI Key: OIODSHQRJGRDLE-REOHCLBHSA-N
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Description

(2S)-2-bromo-3-hydroxypropanoic acid is an organic compound with the molecular formula C3H5BrO3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Scientific Research Applications

(2S)-2-bromo-3-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of various chemicals and materials.

Safety and Hazards

While specific safety information for “(2S)-2-bromo-3-hydroxypropanoic acid” is not available, carboxylic acids are generally corrosive and can cause burns and eye damage . Proper safety measures should be taken when handling this compound.

Future Directions

The potential applications and future directions for “(2S)-2-bromo-3-hydroxypropanoic acid” would depend on its specific properties and activities. Alpha-hydroxy acids have found wide use in the cosmetics industry, and brominated compounds are often used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2S)-2-bromo-3-hydroxypropanoic acid can be synthesized through several methods. One common approach involves the bromination of (S)-3-hydroxypropanoic acid using bromine in the presence of a suitable solvent like acetic acid. The reaction typically proceeds at room temperature and yields the desired product after purification.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps like distillation and crystallization to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-bromo-3-hydroxypropanoic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form (S)-3-hydroxypropanoic acid.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group, forming (S)-2-bromo-3-oxopropanoic acid.

    Reduction: The compound can be reduced to (S)-2-bromo-3-hydroxypropanoic acid using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically involves nucleophiles like hydroxide ions in aqueous or alcoholic solutions.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Major Products Formed

    Nucleophilic Substitution: (S)-3-hydroxypropanoic acid

    Oxidation: (S)-2-bromo-3-oxopropanoic acid

    Reduction: (S)-2-bromo-3-hydroxypropanoic acid

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-bromo-3-hydroxypropanoic acid: The enantiomer of (2S)-2-bromo-3-hydroxypropanoic acid, with similar chemical properties but different biological activities.

    (S)-3-hydroxypropanoic acid: Lacks the bromine atom, leading to different reactivity and applications.

    (S)-2-bromo-3-oxopropanoic acid: An oxidized form of this compound with distinct chemical properties.

Uniqueness

This compound is unique due to its chiral nature and the presence of both a bromine atom and a hydroxyl group

Properties

IUPAC Name

(2S)-2-bromo-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrO3/c4-2(1-5)3(6)7/h2,5H,1H2,(H,6,7)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIODSHQRJGRDLE-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50549090
Record name (2S)-2-Bromo-3-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70671-46-4
Record name (2S)-2-Bromo-3-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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